

"Methyl 5-amino-1-methyl-1H-pyrazole-4carboxylate CAS number"

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Compound of Interest

Methyl 5-amino-1-methyl-1Hpyrazole-4-carboxylate

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An In-depth Technical Guide to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

CAS Number: 110860-60-1

This technical guide provides a comprehensive overview of **Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate**, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, a representative experimental protocol for its synthesis, and its role as a versatile building block in the design of bioactive molecules.

Chemical and Physical Properties

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole, a class of heterocyclic compounds known for their wide range of biological activities. The quantitative data for this compound are summarized in the table below.



Property	Value	Source
CAS Number	110860-60-1	PubChem[1]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	PubChem[1]
Molecular Weight	155.15 g/mol	PubChem[1]
IUPAC Name	methyl 5-amino-1- methylpyrazole-4-carboxylate	PubChem[1]
Canonical SMILES	CN1C(=C(C=N1)C(=O)OC)N	PubChem[1]
InChl Key	UTGQTDLLIDYCAB- UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	0.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	155.069476538 g/mol	PubChem[1]
Monoisotopic Mass	155.069476538 g/mol	PubChem[1]
Topological Polar Surface Area	70.1 Ų	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Experimental Protocols: Synthesis

A representative synthesis for a closely related analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is described in Chinese patent CN105646357A.[2] This process can be adapted for the synthesis of the methyl ester by substituting the appropriate starting materials.

Reaction Scheme:

 Reactants: Methyl (ethoxymethylene)cyanoacetate and a 40% aqueous solution of methylhydrazine.[2]



Solvent: Toluene.[2]

· Key Steps:

- Methyl (ethoxymethylene)cyanoacetate is dissolved in toluene in a reactor.
- The methylhydrazine solution is added dropwise while maintaining the temperature between 22-30°C using a chilled brine bath.
- After the addition is complete, the reaction mixture is held at this temperature for 1-3 hours.
- The mixture is then heated to reflux for 2 hours.
- Upon cooling to 9-10°C, the product precipitates and is collected by filtration.
- The filtered solid is then dried to yield the final product.

This synthetic route is noted for its simplicity, high yield, and reduced reaction time.[2]

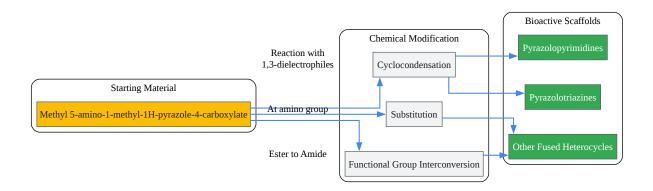
Role in Drug Discovery and Development

5-Aminopyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of bioactive compounds.[3] Their utility stems from the presence of multiple reactive sites that allow for further chemical modifications and the construction of more complex molecular architectures.

Building Block for Bioactive Molecules

The 5-amino-1-methyl-1H-pyrazole-4-carboxylate core is a valuable synthon for the development of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which are known to possess diverse pharmacological activities.





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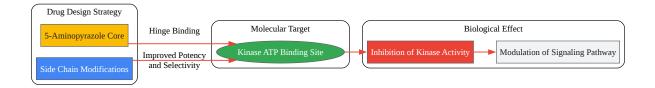
Synthetic utility of the pyrazole core.

Application in Kinase Inhibitor Design

The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of 5-aminopyrazole have been successfully developed as inhibitors of various kinases, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK).

The general principle behind the design of these inhibitors involves the 5-aminopyrazole core acting as a hinge-binding motif, interacting with the ATP-binding site of the kinase. Further substitutions on the pyrazole ring allow for the exploration of other pockets within the active site to enhance potency and selectivity.





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Role in kinase inhibitor development.

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate** (CAS 110860-60-1) is not readily available in the public domain. However, representative ¹H and ¹³C NMR data for a structurally similar compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, are provided below for reference. It is important to note that the chemical shifts will differ for the title compound.

Reference ¹H NMR Data (300 MHz, DMSO-d₆) for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:

- δ 1.29 (t, 3H, J = 7.2, O—CH₂—CH₃)
- δ 2.34 (s, 3H, CH₃)
- δ 4.18 (q, 2H, J = 2.7, O—CH₂—CH₃)
- δ 4.22 (s, 2H, –NH₂)
- δ 7.46 (d, 2H, J = 8.1 Hz, Ph—H(m))
- δ 7.84 (d, 2H, J = 8.1 Hz, Ph—H(O))
- δ 7.90 (s, 1H, pyrazole-H)



Reference IR Data (cm⁻¹) for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:

- ν(NH) 3480
- ν(C=O) 1693
- ν(C=N) 1615

Safety and Handling

Based on available safety data for this class of compounds, **Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

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References

- 1. rsc.org [rsc.org]
- 2. Methyl 5-aMino-1-Methyl-1H-pyrazole-4-carboxylate(110860-60-1) 1H NMR spectrum [chemicalbook.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review PMC [pmc.ncbi.nlm.nih.gov]
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